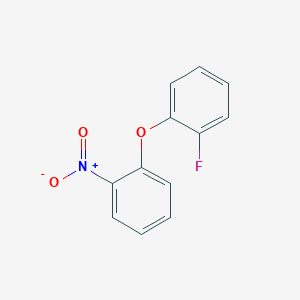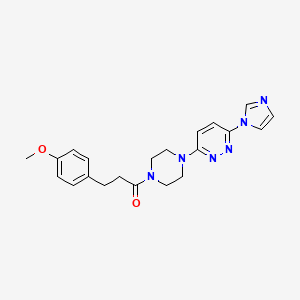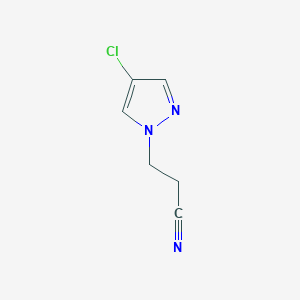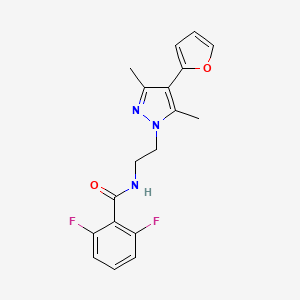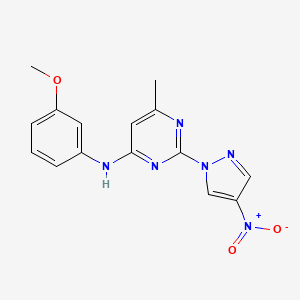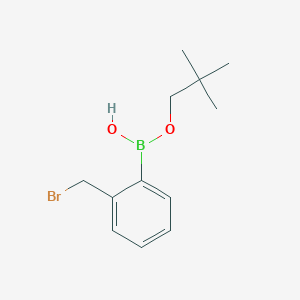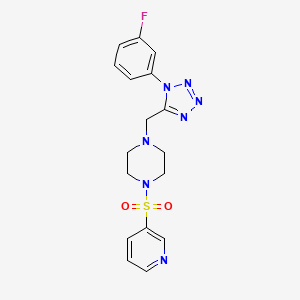
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H18FN7O2S and its molecular weight is 403.44. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, including compounds like 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine, are significant in medicinal chemistry. A study by Balaraju, Kalyani, and Laxminarayana (2019) synthesized and analyzed a similar compound, demonstrating its potential in therapeutic applications through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Serotonin Antagonists
Research by Andersen et al. (1992) on substituted 3-(4-fluorophenyl)-1H-indoles, structurally related to the compound , showed their effectiveness as serotonin 5-HT2 antagonists. These compounds could provide insights into developing similar serotonin antagonists (Andersen et al., 1992).
Dopamine and Serotonin Receptor Studies
Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles with applications in understanding dopamine D-2 and serotonin 5-HT2 receptor affinity. This research contributes to the understanding of receptor interactions for compounds like 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine (Perregaard et al., 1992).
Radioactive Tracing in Dopamine Receptors
Eskola et al. (2002) focused on synthesizing a compound for imaging dopamine D4 receptors, highlighting the potential of similar compounds in diagnostic imaging and receptor studies (Eskola et al., 2002).
Crystal and Molecular Structure Analysis
Research by Oezbey et al. (1998) and Kavitha et al. (2014) on compounds structurally related to 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine provides insight into their crystal and molecular structures, which is crucial for understanding their pharmacological properties (Oezbey et al., 1998); (Kavitha et al., 2014).
Synthesis and Biological Evaluation
Studies on the synthesis and biological evaluation of structurally similar compounds contribute to understanding the therapeutic potential of piperazine derivatives. These evaluations include examining their antimicrobial and anticonvulsant activities, as seen in the research by Patel et al. (2012) and Obniska et al. (2012) (Patel et al., 2012); (Obniska et al., 2012).
properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2S/c18-14-3-1-4-15(11-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)28(26,27)16-5-2-6-19-12-16/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVFFZFBOXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

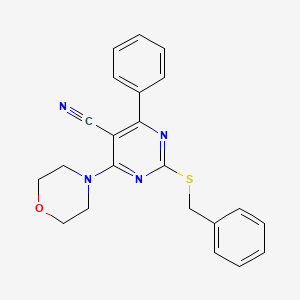
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
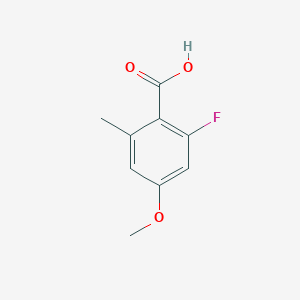
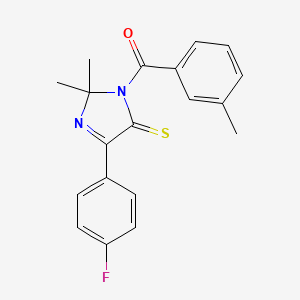
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)
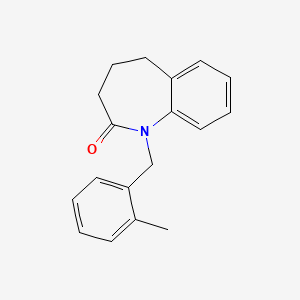
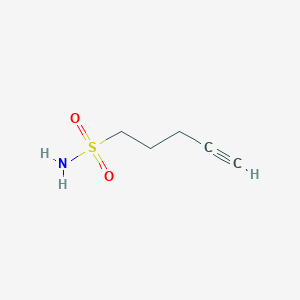
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
